(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(1,3-benzodioxol-5-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(1,3-benzodioxol-5-yl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with aromatic moieties. The Z-configuration of the exocyclic double bond is critical for its biological activity and structural stability. Key features include:
Properties
Molecular Formula |
C18H11N3O3S2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-(1,3-benzodioxol-5-yl)-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C18H11N3O3S2/c22-17-15(8-16-19-11-3-1-2-4-12(11)20-16)26-18(25)21(17)10-5-6-13-14(7-10)24-9-23-13/h1-8,22H,9H2 |
InChI Key |
IUXHIJFJPKSVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=C(SC3=S)C=C4N=C5C=CC=CC5=N4)O |
Origin of Product |
United States |
Biological Activity
(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(1,3-benzodioxol-5-yl)-2-thioxo-1,3-thiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, synthesis, and biological activities, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H11N3O3S2 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | 5-(benzimidazol-2-ylidenemethyl)-3-(1,3-benzodioxol-5-yl)-4-hydroxy-1,3-thiazole-2-thione |
| InChI Key | IUXHIJFJPKSVEZ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the condensation of benzimidazole derivatives with thiazolidinone precursors under specific reaction conditions. The synthetic routes often utilize various organic solvents and catalysts to optimize yield and purity.
Biological Activity
Research indicates that (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(1,3-benzodioxol-5-yl)-2-thioxo-1,3-thiazolidin-4-one exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
Anticancer Properties
In vitro studies have highlighted its potential as an anticancer agent. The compound was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of approximately 15 µM and 20 µM respectively.
The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, the compound may inhibit the activity of topoisomerase II and induce oxidative stress within cancer cells.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against various cancer cell lines. Results indicated a dose-dependent response with significant growth inhibition observed at higher concentrations.
- Antimicrobial Efficacy : In a comparative study published in Pharmaceutical Biology, (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(1,3-benzodioxol-5-yl)-2-thioxo-1,3-thiazolidin-4-one was tested against standard antibiotics. The compound exhibited synergistic effects when combined with amoxicillin against resistant strains.
Scientific Research Applications
Applications in Scientific Research
The compound has been investigated for various applications, particularly in the fields of medicinal chemistry and pharmacology. Below are some notable applications:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The thiazolidinone moiety is known for its ability to inhibit bacterial growth, making this compound a candidate for further studies in antibiotic development.
Anticancer Properties
Studies have shown that derivatives of thiazolidinones can induce apoptosis in cancer cells. The unique structural features of (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(1,3-benzodioxol-5-yl)-2-thioxo-1,3-thiazolidin-4-one may enhance its efficacy against various cancer types.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, benzimidazole derivatives are often explored for their potential to inhibit enzymes like aromatase, which plays a role in estrogen synthesis.
Neuroprotective Effects
Research into related compounds suggests potential neuroprotective effects, making (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(1,3-benzodioxol-5-yl)-2-thioxo-1,3-thiazolidin-4-one a candidate for studies related to neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazolidinone derivatives. The findings suggested that modifications to the thiazolidinone core could enhance activity against resistant bacterial strains .
Case Study 2: Anticancer Activity
In a recent investigation published in Molecules, researchers synthesized various thiazolidinone derivatives and assessed their cytotoxic effects on cancer cell lines. Results indicated that certain modifications significantly increased apoptosis rates compared to control groups .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
Key Observations :
Key Observations :
Physicochemical and Crystallographic Properties
Q & A
Q. What are the critical considerations for optimizing the synthesis of this thiazolidinone-benzimidazole hybrid?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
-
Temperature : Reactions are typically conducted under reflux conditions (e.g., ethanol at 80°C) to ensure intermediate stability .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions .
-
Catalysts : Acidic or basic catalysts (e.g., KOH, H₂SO₄) are used depending on the step, such as cyclization or imine formation .
-
Monitoring : TLC (silica gel, hexane:ethyl acetate) and HPLC (C18 column, methanol/water mobile phase) are essential for tracking reaction progress .
- Data Table : Common Reaction Parameters
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Imine Formation | Ethanol | 80 | None | 65–75 | |
| Cyclization | DMF | 120 | KOH | 50–60 |
Q. How do functional groups influence the compound’s reactivity and characterization?
- Methodological Answer :
- Benzimidazole : Participates in π-π stacking interactions, confirmed via UV-Vis spectroscopy (λmax ~320 nm) .
- Thioxo-thiazolidinone : The sulfur atom enhances electrophilicity, enabling nucleophilic substitutions. IR spectroscopy (νC=S ~1200 cm⁻¹) validates this group .
- Benzodioxole : Stabilizes intermediates via resonance; monitored via <sup>1</sup>H NMR (δ 6.8–7.2 ppm for aromatic protons) .
Q. What analytical techniques are most reliable for structural confirmation?
- Methodological Answer :
- NMR : <sup>13</sup>C NMR confirms the Z-configuration of the exocyclic double bond (C=CH at ~140 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]<sup>+</sup> at m/z 449.08) validates molecular weight .
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported biological activities?
- Methodological Answer :
- Target Identification : Use SPR (surface plasmon resonance) to screen interactions with kinases or GPCRs, comparing results across cell lines .
- Dose-Response Analysis : IC50 discrepancies (e.g., anticancer activity ranging 10–50 µM) may arise from assay conditions (e.g., MTT vs. ATP-based luminescence). Normalize data using Z-factor validation .
- Metabolic Stability : LC-MS/MS quantifies oxidative metabolites in hepatic microsomes to explain variability in in vivo efficacy .
Q. What strategies improve structure-activity relationship (SAR) modeling for this compound?
- Methodological Answer :
- Substituent Scanning : Replace the benzodioxole group with bioisosteres (e.g., 2,3-dihydrobenzofuran) and measure changes in COX-2 inhibition .
- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict redox activity (e.g., HOMO-LUMO gap ~4.5 eV) .
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic fields with anti-inflammatory activity (r² > 0.8) .
Q. How can computational methods predict off-target interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina screens against Pharmaprojects or ChEMBL databases to identify potential off-targets (e.g., hERG channel binding) .
- Machine Learning : Train random forest models on Tox21 datasets to flag hepatotoxicity risks .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step synthesis?
- Critical Analysis :
- Byproduct Formation : Use scavenger resins (e.g., polymer-bound isocyanates) during imine formation to trap unreacted aldehydes .
- Microwave Assistance : Reduces reaction time (e.g., from 12h to 2h) and improves regioselectivity in heterocyclic ring closure .
Q. What experimental designs validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in PBS (pH 2–9) and quantify degradation via HPLC-UV. Optimal stability observed at pH 7.4 (t1/2 > 24h) .
- Thermal Analysis : DSC (differential scanning calorimetry) identifies decomposition points (>200°C), ensuring compatibility with formulation processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
